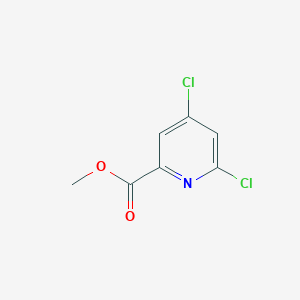
Methyl 4,6-dichloropicolinate
Descripción general
Descripción
Methyl 4,6-dichloropicolinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It is also known by other names such as methyl 4,6-dichloropyridine-2-carboxylate and 2-Pyridinecarboxylic acid, 4,6-dichloro-, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 4,6-dichloropicolinate consists of a pyridine ring with two chlorine atoms at the 4th and 6th positions and a methyl ester group at the 2nd position . The InChI string for this compound isInChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 . Physical And Chemical Properties Analysis
Methyl 4,6-dichloropicolinate has a molecular weight of 206.02 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 204.9697338 g/mol . The topological polar surface area is 39.2 Ų . The compound has a heavy atom count of 12 .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
“Methyl 4,6-Dichloropicolinate” is used in the pharmaceutical industry for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Sorafenib .
Herbicidal Applications
“Methyl 4,6-Dichloropicolinate” and its derivatives have been studied for their potential as herbicides . For example, 6-aryl-2-picolinates, which replace the chlorine atom with a phenyl group at position 6 of 2-picolinic acid herbicides, exhibit excellent herbicidal activities .
Synthetic Auxin Herbicides
“Methyl 4,6-Dichloropicolinate” is a remarkable class of synthetic auxin herbicides . In recent years, two new picolinate compounds, halauxifen-methyl (Arylex TM active) and florpyrauxifen-benzyl (Rinskor TM active), have been launched as novel herbicides .
Inhibitory Activity Against Plant Growth
Compounds derived from “Methyl 4,6-Dichloropicolinate” have been tested for inhibitory activity against the growth of Arabidopsis thaliana roots . The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide .
Molecular Docking Analyses
“Methyl 4,6-Dichloropicolinate” and its derivatives have been used in molecular docking analyses . For example, compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram .
Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) Model
“Methyl 4,6-Dichloropicolinate” and its derivatives have been used to construct an adaptive three-dimensional quantitative structure–activity relationship model . This model can guide the next step of the synthetic strategy .
Propiedades
IUPAC Name |
methyl 4,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPWLMQTZILLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596506 | |
| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-dichloropicolinate | |
CAS RN |
98273-19-9 | |
| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,6-dichloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






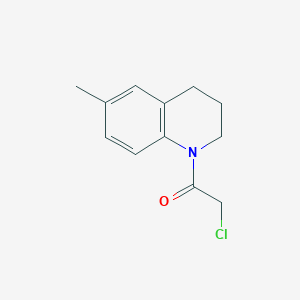


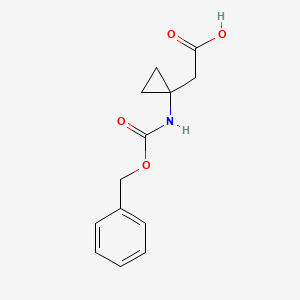
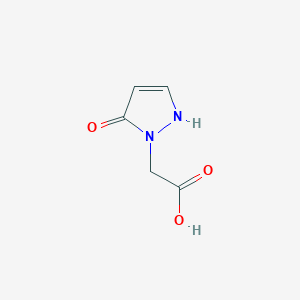
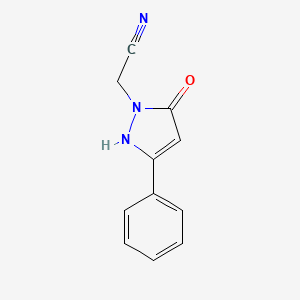

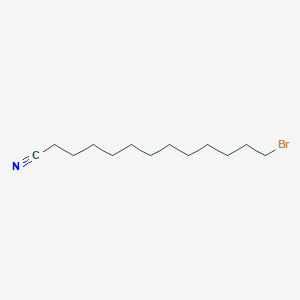
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-ol](/img/structure/B1370092.png)

